molecular formula C10H16O B14194160 Spiro[3.5]nonane-5-carbaldehyde CAS No. 919482-26-1

Spiro[3.5]nonane-5-carbaldehyde

Cat. No.: B14194160
CAS No.: 919482-26-1
M. Wt: 152.23 g/mol
InChI Key: CPPOYPLDKDNJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonane-5-carbaldehyde is a bicyclic organic compound featuring a spiro junction at the fifth carbon, where two rings (a three-membered and a five-membered) share a single atom. The aldehyde functional group (-CHO) is positioned at the spiro carbon (C5), making it a reactive site for further chemical modifications. C5), likely due to varying numbering conventions in spiro systems. Its molecular formula is C₁₀H₁₆O, with a SMILES string C1CC(CC2(C1)CCC2)C=O and a predicted collision cross-section (CCS) of 134.2 Ų for the [M+H]+ adduct.

Properties

CAS No.

919482-26-1

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.5]nonane-9-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-9-4-1-2-5-10(9)6-3-7-10/h8-9H,1-7H2

InChI Key

CPPOYPLDKDNJDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CCC2)C(C1)C=O

Origin of Product

United States

Preparation Methods

Malonic Ester Condensation Followed by Functionalization

Procedure :

  • Starting Material : Bis(bromomethyl)cyclohexane (prepared from bis(hydroxymethyl)cyclohexane via tosylation and bromide substitution).
  • Condensation : React with sodium malonic ester in isoamyl alcohol to form isoamyl 2,2-spiro[3.5]nonanedicarboxylate.
  • Hydrolysis and Decarboxylation : Saponification with KOH yields 2-spiro[3.5]nonanecarboxylic acid, which undergoes Hunsdiecker reaction (Ag salt + Br₂) to form 2-bromospiro[3.5]nonane.
  • Aldehyde Introduction : Catalytic hydrogenation of the bromide in methanol with NaOMe yields spiro[3.5]nonane, which is oxidized via Swern oxidation (oxalyl chloride, DMSO, Et₃N) to introduce the aldehyde group.

Key Data :

Step Reagents/Conditions Yield Purity
Bromide formation AgNO₃, Br₂/CCl₄ 57% 95%
Aldehyde oxidation Swern conditions 72% 90%

Advantages : High functional group tolerance.
Limitations : Multi-step process with moderate overall yield (~40%).

Strain-Release Spirocyclization

Procedure :

  • Substrate Preparation : Azabicyclo[1.1.0]butyl ketone intermediate synthesized via [2+1] cycloaddition of diazo compounds.
  • Spirocyclization : React with silyl ethers (e.g., TMS-protected alcohols) under basic conditions (NaH, THF) to form spiro[3.5]nonane-6-carbaldehyde derivatives.
  • Deprotection : Remove silyl groups using HF·pyridine to yield the aldehyde.

Key Data :

Step Conditions Yield
Cyclization NaH, THF, 0°C → RT 65%
Deprotection HF·pyridine, CH₂Cl₂ 89%

Functional Group Interconversion Strategies

Oxidation of Spiro Alcohols

Procedure :

  • Alcohol Synthesis : Hydroboration-oxidation of spiro[3.5]non-5-ene (prepared via Diels-Alder reaction) yields spiro[3.5]nonan-5-ol.
  • Oxidation : Treat with PCC (pyridinium chlorochromate) in CH₂Cl₂ to form the aldehyde.

Key Data :

Step Reagents Yield
Hydroboration BH₃·THF, H₂O₂/NaOH 78%
Oxidation PCC, CH₂Cl₂ 68%

Advantages : Short reaction sequence.
Limitations : Over-oxidation to carboxylic acid possible.

Reductive Amination Followed by Hydrolysis

Procedure :

  • Imine Formation : React spiro[3.5]nonan-5-amine with formaldehyde to form a Schiff base.
  • Reduction : Use NaBH₃CN to yield spiro[3.5]nonan-5-methylamine.
  • Oxidative Cleavage : Treat with NaIO₄ to generate the aldehyde.

Key Data :

Step Conditions Yield
Reductive amination NaBH₃CN, MeOH 82%
Oxidative cleavage NaIO₄, H₂O/THF 75%

Advantages : Selective for aldehyde formation.
Limitations : Requires handling of moisture-sensitive reagents.

Comparative Analysis of Methods

Method Key Steps Overall Yield Scalability
Malonic ester condensation Cyclization → Bromidation → Oxidation ~40% Moderate (industrial use)
Strain-release spirocyclization Diazo cycloaddition → Deprotection ~58% Low (research-scale)
Alcohol oxidation Hydroboration → PCC oxidation ~53% High
Reductive amination Imine formation → Cleavage ~62% Moderate

Challenges and Optimizations

  • Regioselectivity : Spiro[3.5]nonane derivatives often form regioisomers during cyclization. HPLC analysis (C18 column, 70:30 MeCN/H₂O) separates isomers with >95% purity.
  • Stability : The aldehyde group is prone to polymerization. Storage under N₂ at −20°C with 0.1% BHT stabilizes the compound.
  • Catalytic Improvements : Pd/C-mediated hydrogenation (20 psi H₂, 50°C) reduces side reactions during bromide reduction.

Industrial Applications and Patents

  • Patent CN113214290A : Describes a 4-step synthesis of spiro[3.5]nonane derivatives using chloroacetyl chloride and catalytic hydrogenation.
  • EP3191441B1 : Highlights Claisen condensation for spiro diketones, adaptable for aldehyde synthesis via selective reduction.

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonane-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde can be reduced to form alcohols.

    Substitution: The spirocyclic structure can undergo substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various reagents can be used depending on the desired substitution, including halogens and nucleophiles.

Major Products

    Oxidation: Spiro[3.5]nonane-5-carboxylic acid.

    Reduction: Spiro[3.5]nonane-5-methanol.

    Substitution: Various substituted spiro[3.5]nonane derivatives.

Scientific Research Applications

Spiro[3.5]nonane-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[3.5]nonane-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The spirocyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Molecular Formula Functional Groups/Modifications Molecular Weight Predicted CCS (Ų, [M+H]+) Notable Features
Spiro[3.5]nonane-6-carbaldehyde C₁₀H₁₆O Aldehyde at C6 152.23 g/mol 134.2 High polarity due to -CHO group
6-(Iodomethyl)-5-oxaspiro[3.5]nonane C₉H₁₅IO Iodomethyl substituent, oxygen in spiro 266.12 g/mol Not reported Potential for nucleophilic substitution
5-Boc-5,8-diaza-spiro[3.5]nonane C₁₂H₂₂N₂O₂ Boc-protected diaza groups 226.32 g/mol Not reported Enhanced stability for peptide synthesis
7-Cbz-2-oxo-7-aza-spiro[3.5]nonane Not provided Cbz group, ketone, nitrogen in spiro Not provided Not reported Likely used in medicinal chemistry

Physical and Spectral Properties

  • Boiling Points and Stability: The Boc-diaza derivative has a predicted boiling point of 319.4±17.0°C and density of 1.08±0.1 g/cm³ , suggesting thermal stability suitable for high-temperature reactions.
  • Acidity/Basicity: The Boc-diaza compound’s pKa is 10.09±0.20 , indicating moderate basicity, likely due to the secondary amine.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.